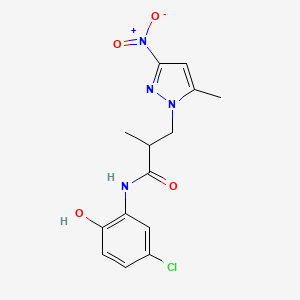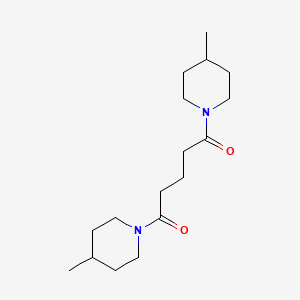![molecular formula C17H22N4O4S B10972917 methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate](/img/structure/B10972917.png)
methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and various functional groups
Preparation Methods
The synthesis of METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The functional groups attached to the thiophene and pyrazole rings can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives. Compared to these, METHYL 4,5-DIMETHYL-2-[(2-OXO-2-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N4O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N4O4S/c1-8-11(4)26-16(13(8)17(24)25-6)19-15(23)14(22)18-7-12-9(2)20-21(5)10(12)3/h7H2,1-6H3,(H,18,22)(H,19,23) |
InChI Key |
NYMYCWIEGIJFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=C(N(N=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10972837.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10972839.png)
![N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide](/img/structure/B10972850.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B10972862.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10972869.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10972870.png)
![3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972875.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10972888.png)

![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972900.png)


![2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B10972923.png)
